molecular formula C12H13NO4 B187643 Methyl 4-(3-oxobutanamido)benzoate CAS No. 67093-75-8

Methyl 4-(3-oxobutanamido)benzoate

Cat. No. B187643
CAS RN: 67093-75-8
M. Wt: 235.24 g/mol
InChI Key: RRXPQXHSMOPJLH-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxobutanamido)benzoate is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol .


Molecular Structure Analysis

The InChI code for Methyl 4-(3-oxobutanamido)benzoate is 1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 4-(3-oxobutanamido)benzoate is a solid substance . It has a melting point of 122 - 124°C .

Scientific Research Applications

  • Potential Anti-Cancer Agents : Derivatives of Methyl 4-(3-oxobutanamido)benzoate have been synthesized and evaluated for their anti-cancer activity. Some derivatives showed potent anti-cancer effects in cell viability assays using A549 and L132 cell lines. The compounds also exhibited blood compatibility and induced cell death, as shown in haemolytic assays and cell staining studies (Soni, Sanghvi, Devkar, & Thakore, 2015).

  • Schizophrenia Treatment : Sodium benzoate, a derivative, has been studied as an add-on treatment for schizophrenia. It showed a significant improvement in various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).

  • Anti-Inflammatory Effects : A compound derived from Methyl 4-(3-oxobutanamido)benzoate isolated from Jerusalem Artichoke showed anti-inflammatory effects against adipose tissue inflammation and insulin resistance (Jung, Kim, Kwak, & Pyo, 2016).

  • Insecticidal Properties : Methyl benzoate, a related compound, has demonstrated larvicidal activity against mosquitoes Aedes albopictus and Culex pipiens, suggesting potential as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022). It also shows toxicity to adult Aedes aegypti, indicating its broad insecticidal applications (Larson, Nega, Zhang, & Feldlaufer, 2021).

  • Synthesis and Labeling : Methyl 4-(3-oxobutanamido)benzoate has been used in the synthesis and labeling of other compounds, demonstrating its utility in chemical research and pharmaceutical development (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Safety And Hazards

Methyl 4-(3-oxobutanamido)benzoate is classified under GHS07 for safety . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501, which provide guidance on how to handle and store the substance safely, and what to do in case of exposure .

properties

IUPAC Name

methyl 4-(3-oxobutanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-5-3-9(4-6-10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXPQXHSMOPJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353215
Record name Methyl 4-(3-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-oxobutanamido)benzoate

CAS RN

67093-75-8
Record name Methyl 4-(3-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Wlodarczyk, C Simenel, M Delepierre, JC Barale… - …, 2011 - thieme-connect.com
In the course of our work on infectious diseases, we were led to prepare 6-bromo-2-chloro-4-methylquinoline as a starting material. Since surprisingly little has been reported in the …
Number of citations: 14 www.thieme-connect.com

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